molecular formula C12H14BrNO2 B7644595 (4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone

(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B7644595
M. Wt: 284.15 g/mol
InChI Key: AQFHHFCWEBEAJK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone is an organic compound that features a bromophenyl group and a hydroxypiperidinyl group linked by a methanone bridge

Properties

IUPAC Name

(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHHFCWEBEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-hydroxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of byproducts.

Types of Reactions:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia.

Major Products:

    Oxidation: (4-Bromophenyl)-(4-oxopiperidin-1-yl)methanone.

    Reduction: (4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanol.

    Substitution: (4-Aminophenyl)-(4-hydroxypiperidin-1-yl)methanone.

Scientific Research Applications

(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypiperidinyl group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • (4-Chlorophenyl)-(4-hydroxypiperidin-1-yl)methanone
  • (4-Fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
  • (4-Methylphenyl)-(4-hydroxypiperidin-1-yl)methanone

Comparison:

  • (4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can enhance interactions with certain biological targets, potentially leading to improved efficacy in medicinal applications.

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